![molecular formula C17H13N7O4S B2895597 N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 894057-78-4](/img/structure/B2895597.png)
N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
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Overview
Description
N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features multiple functional groups, including an isoxazole ring, a triazolopyridazine moiety, and a nitrophenyl group. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step reactions. One common approach is the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . This method provides access to pharmacologically active triazolopyridazinones. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts to facilitate the cycloaddition and condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyridin-3-yl pyridazinones: These compounds share a similar triazolopyridazine core and exhibit comparable pharmacological activities.
Substituted imidazoles: These heterocycles are also key components in functional molecules with diverse applications.
Uniqueness
N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, synthesis methods, and various biological activities, including antimicrobial, anticancer, and antioxidant effects.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- 1,2-Oxazole ring
- Nitrophenyl and triazolo-pyridazine moieties
- Sulfanyl group
These structural elements contribute to its unique reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves multi-step chemical reactions:
- Formation of the 1,2-oxazole ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the nitrophenyl group : Often involves nitration reactions using nitric acid.
- Formation of the acetamide : Acylation of the intermediate to yield the final product.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro studies show effectiveness against various Gram-positive and Gram-negative bacteria.
- The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis.
Compound | Activity | Target Organisms |
---|---|---|
Similar Nitrophenyl Compounds | Antibacterial | Staphylococcus aureus, Escherichia coli |
Triazole Derivatives | Antifungal | Candida albicans |
Anticancer Activity
The anticancer potential of this compound has been explored through various assays:
- MTT assay : Evaluated its cytotoxic effects on cancer cell lines such as A431 (epidermoid carcinoma) and HCT116 (colon cancer).
- Results indicated that the compound exhibited dose-dependent cytotoxicity with IC50 values comparable to established chemotherapeutic agents.
Cell Line | IC50 (µg/mL) |
---|---|
A431 | 44.77 |
HCT116 | 201.45 |
Antioxidant Activity
Antioxidant properties have been assessed using the DPPH radical scavenging assay:
- The compound demonstrated significant free radical scavenging ability.
- Results suggest that it retains antioxidant activity even at low concentrations.
The biological activity is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : Binding to active sites on enzymes involved in critical metabolic pathways.
- DNA Interaction : Potential intercalation into DNA structures leading to inhibition of replication.
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
- Study on Anticancer Effects : A study demonstrated that derivatives similar to this compound effectively inhibited tumor growth in murine models.
- Antimicrobial Efficacy Assessment : Another research evaluated the antimicrobial effects against resistant strains of bacteria, showing promising results.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N7O4S/c1-10-7-14(22-28-10)18-16(25)9-29-17-20-19-15-6-5-13(21-23(15)17)11-3-2-4-12(8-11)24(26)27/h2-8H,9H2,1H3,(H,18,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYPDNRCUZVLBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N7O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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